molecular formula C20H23N3O2 B5788982 1-benzyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine

1-benzyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine

Cat. No. B5788982
M. Wt: 337.4 g/mol
InChI Key: DIOKNSHDRPZBKK-UXBLZVDNSA-N
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Description

1-benzyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is a chemical compound that belongs to the piperazine family. It is commonly used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to interact with various ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor growth, and modulate the activity of certain neurotransmitters in the brain. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine in lab experiments is its unique properties and potential applications in various fields of scientific research. However, one of the main limitations is the lack of information regarding its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for the study of 1-benzyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine. Some of these include:
1. Further studies on its mechanism of action and potential side effects.
2. Development of new therapeutic agents based on its unique properties.
3. Evaluation of its potential as a diagnostic tool for various neurological disorders.
4. Investigation of its potential use in the treatment of various types of cancer.
5. Study of its potential as a tool for drug discovery and development.
Conclusion:
In conclusion, this compound is a chemical compound with unique properties and potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 1-benzyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine involves the reaction of benzylpiperazine with 2-nitrochalcone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-benzyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use as a therapeutic agent for the treatment of depression, anxiety, and other neurological disorders.

properties

IUPAC Name

1-benzyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-23(25)20-11-5-4-9-19(20)10-6-12-21-13-15-22(16-14-21)17-18-7-2-1-3-8-18/h1-11H,12-17H2/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOKNSHDRPZBKK-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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